molecular formula C18H26N2O3S B14948630 N-cyclohexyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-cyclohexyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B14948630
M. Wt: 350.5 g/mol
InChI Key: RXJMPUASLIHXNS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a cyclohexyl group, two methyl groups, and a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-cyclohexyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclohexyl and pyrrolidinone moieties contribute to hydrophobic interactions and steric effects. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
  • N-cyclohexyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both cyclohexyl and pyrrolidinone groups, along with the sulfonamide functionality, allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

N-cyclohexyl-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H26N2O3S/c1-13-11-16(20-10-6-9-17(20)21)12-14(2)18(13)24(22,23)19-15-7-4-3-5-8-15/h11-12,15,19H,3-10H2,1-2H3

InChI Key

RXJMPUASLIHXNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC2CCCCC2)C)N3CCCC3=O

Origin of Product

United States

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